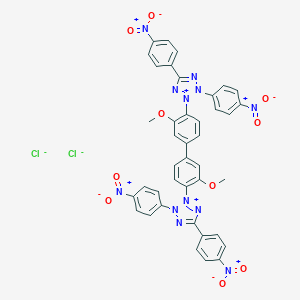
テトラニトロブルーテトラゾリウムクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
科学的研究の応用
Tetranitroblue tetrazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cytochemical staining methods to detect enzyme activity, such as glucose-6-phosphate dehydrogenase.
Medicine: Utilized in diagnostic assays to detect cellular respiration and viability.
Industry: Applied in the manufacturing of diagnostic kits and biochemical reagents
作用機序
生化学分析
Biochemical Properties
Tetranitroblue tetrazolium chloride plays a significant role in biochemical reactions. It serves as an oxidant in the detection of alkaline phosphatase . It interacts with enzymes, proteins, and other biomolecules, forming a deep blue-colored precipitate when it reacts with reactive oxygen species (ROS) in actively respiring cells .
Cellular Effects
Tetranitroblue tetrazolium chloride has various effects on cells and cellular processes. It influences cell function by reacting with ROS, which are by-products of different metabolic pathways . This reaction can be used to assess cell viability as a function of redox potential .
Molecular Mechanism
The mechanism of action of Tetranitroblue tetrazolium chloride involves its reaction with ROS. When it reacts with ROS, it forms a formazan precipitate that can be detected as dark purple/blue spots under a bright-field microscope . This reaction is used to detect and quantify intracellular ROS in cells .
Subcellular Localization
It is known to react with ROS in actively respiring cells, indicating that it may be localized in the mitochondria where ROS are produced .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetranitroblue tetrazolium chloride involves the reaction of 3,3’-dimethoxy-4,4’-biphenylene with p-nitrophenyl tetrazolium chloride under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like sodium methoxide. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of Tetranitroblue tetrazolium chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards .
化学反応の分析
Types of Reactions
Tetranitroblue tetrazolium chloride undergoes several types of chemical reactions, including:
Reduction: It is reduced to formazan dyes in the presence of reducing agents.
Oxidation: It can act as an oxidizing agent in certain biochemical assays.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and ascorbic acid. The reaction is typically carried out in an aqueous medium at room temperature.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Reduction: The major product is a formazan dye, which is intensely colored and used in various assays.
Oxidation: The products depend on the specific oxidizing agent used but generally include oxidized forms of the compound.
Substitution: The products vary based on the nucleophile involved in the reaction.
類似化合物との比較
Similar Compounds
- Nitro Blue Tetrazolium
- Neotetrazolium Chloride
- Methylthiazolyldiphenyltetrazolium
- Iodonitrophenyltetrazolium
Uniqueness
Tetranitroblue tetrazolium chloride is unique due to its high sensitivity and specificity as a redox indicator. It forms intensely colored formazan dyes, making it highly effective in detecting enzyme activity and cellular respiration. Compared to similar compounds, it offers better stability and lower background staining .
特性
CAS番号 |
1184-43-6 |
|---|---|
分子式 |
C40H28ClN12O10+ |
分子量 |
872.2 g/mol |
IUPAC名 |
2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-3-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-3-ium;chloride |
InChI |
InChI=1S/C40H28N12O10.ClH/c1-61-37-23-27(7-21-35(37)47-43-39(25-3-9-31(10-4-25)49(53)54)41-45(47)29-13-17-33(18-14-29)51(57)58)28-8-22-36(38(24-28)62-2)48-44-40(26-5-11-32(12-6-26)50(55)56)42-46(48)30-15-19-34(20-16-30)52(59)60;/h3-24H,1-2H3;1H/q+2;/p-1 |
InChIキー |
VHGSPFITCDCEAV-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-] |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-] |
Key on ui other cas no. |
1184-43-6 |
ピクトグラム |
Health Hazard |
同義語 |
tetranitro-BT tetranitrotetrazolium blue |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![METHYL N-[3-(ACETYLAMINO)-4-[(2-CHLORO-4-NITROPHENYL)AZO]PHENYL]-N-(3-METHOXY-3-OXOPROPYL)-BETA-ALANINATE](/img/structure/B74091.png)
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)
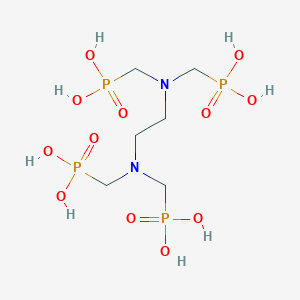
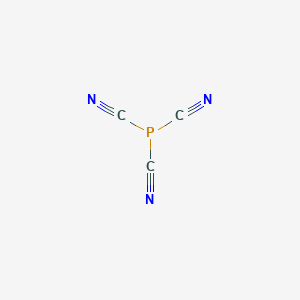
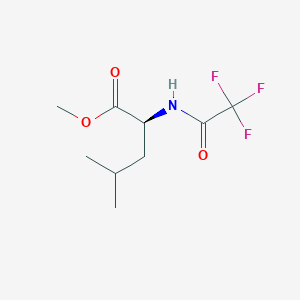
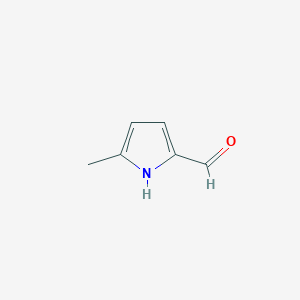
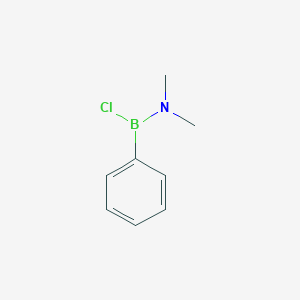
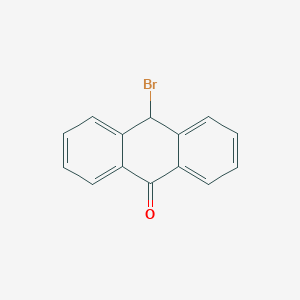

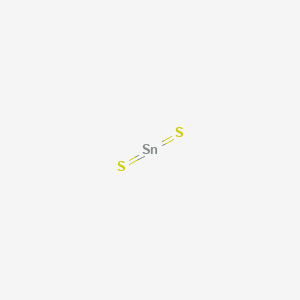
![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)
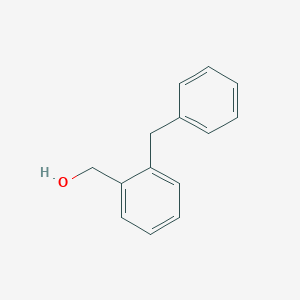
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)

